
1-(2-Phenoxyethyl)piperidine
Overview
Description
1-(2-Phenoxyethyl)piperidine is a chemical compound that belongs to the class of phenoxyalkyl amines. This compound is characterized by the presence of a piperidine ring attached to a phenoxyethyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse pharmacological activities, including antitussive, anticancer, and anticholinergic properties .
Mechanism of Action
Target of Action
1-(2-Phenoxyethyl)piperidine is a derivative of phenoxyethyl piperidine, which has been found to have various pharmacological activities . The primary targets of this compound are believed to be the estrogen receptors, as it is widely used in selective estrogen receptor modulator (SERM) drugs . These receptors play a crucial role in the regulation of reproductive and sexual function, bone health, cardiovascular health, and other physiological functions .
Mode of Action
The mode of action of this compound involves its interaction with its primary targets, the estrogen receptors. It acts as a modulator, meaning it can either block or activate the receptors depending on the context . This allows it to have a variety of effects, from antitussive to anticancer properties . Additionally, it has been suggested that these compounds exhibit high anticholinergic and H3 inverse agonistic activities .
Biochemical Pathways
This compound affects several biochemical pathways due to its interaction with estrogen receptors and its anticholinergic and H3 inverse agonistic activities . The exact pathways and their downstream effects can vary depending on the specific context and the other compounds present. It is known that modulation of estrogen receptors can affect a wide range of physiological processes, including reproductive function, bone health, and cardiovascular health .
Pharmacokinetics
It is known that the compound’s pharmacokinetic properties can impact its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are varied due to its ability to modulate estrogen receptors and its anticholinergic and H3 inverse agonistic activities . These effects can range from changes in reproductive function to potential anticancer properties . The exact effects can depend on a variety of factors, including the specific context and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
1-(2-Phenoxyethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to exhibit high anticholinergic and H3 inverse agonistic activities . It interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), inhibiting their activity and thereby affecting cholinergic signaling pathways . Additionally, this compound has been found to bind to estrogen receptors, modulating their activity and potentially influencing estrogen-related cellular processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in certain cancer cell lines by activating caspase-3 and promoting the cleavage of poly (ADP-ribose) polymerase (PARP) . Furthermore, this compound has been shown to modulate the activity of key signaling molecules such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), thereby affecting cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of acetylcholinesterase and butyrylcholinesterase, inhibiting their enzymatic activity and preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Additionally, this compound interacts with estrogen receptors, acting as a selective estrogen receptor modulator (SERM) and influencing gene expression related to estrogen signaling . The compound’s ability to modulate multiple signaling pathways underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged inhibition of acetylcholinesterase activity and persistent modulation of estrogen receptor signaling . These findings highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and memory retention by inhibiting acetylcholinesterase activity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits without inducing adverse effects. These findings underscore the importance of careful dosage optimization in the development of this compound-based therapies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . This metabolic process involves the formation of intermediate metabolites, which are further processed and excreted from the body. The interaction of this compound with cytochrome P450 enzymes can influence metabolic flux and alter the levels of specific metabolites . Understanding these metabolic pathways is crucial for optimizing the compound’s pharmacokinetic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Specific targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its effects on cellular processes . For example, the compound’s localization in the nucleus allows it to interact with estrogen receptors and modulate gene expression, while its presence in the mitochondria can influence cellular metabolism and energy production .
Preparation Methods
The synthesis of 1-(2-Phenoxyethyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with 2-phenoxyethyl bromide under basic conditions. The reaction typically proceeds as follows:
Reaction of Piperidine with 2-Phenoxyethyl Bromide:
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of advanced catalysts and controlled reaction environments to ensure efficient synthesis.
Chemical Reactions Analysis
1-(2-Phenoxyethyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions and their conditions are as follows:
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide
Conditions: Typically carried out in acidic or basic media
Products: Oxidation of the piperidine ring can lead to the formation of piperidinones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Typically carried out in anhydrous solvents
Products: Reduction can lead to the formation of reduced derivatives of the compound.
-
Substitution
Reagents: Various nucleophiles or electrophiles
Conditions: Depending on the nature of the substituent, reactions can be carried out under acidic, basic, or neutral conditions
Products: Substitution reactions can lead to the formation of various substituted derivatives of this compound.
Scientific Research Applications
1-(2-Phenoxyethyl)piperidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms .
-
Biology
-
Medicine
-
Industry
- Utilized in the production of pharmaceuticals and agrochemicals.
- Employed in the development of new materials with specific properties .
Comparison with Similar Compounds
1-(2-Phenoxyethyl)piperidine can be compared with other similar compounds, such as 4-(2-Phenoxyethyl)morpholine and other phenoxyalkyl amines. Some of the key differences and similarities are as follows:
-
4-(2-Phenoxyethyl)morpholine
- Similarities: Both compounds contain a phenoxyethyl group attached to a nitrogen-containing heterocycle.
- Differences: The piperidine ring in this compound is replaced by a morpholine ring in 4-(2-Phenoxyethyl)morpholine, which can lead to differences in pharmacological activity and chemical reactivity .
-
Other Phenoxyalkyl Amines
- Similarities: These compounds share the phenoxyethyl moiety, which contributes to their pharmacological properties.
- Differences: Variations in the structure of the amine component (e.g., piperidine, morpholine, or other cyclic amines) can result in differences in their biological activity and applications .
Properties
IUPAC Name |
1-(2-phenoxyethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-7-13(8-4-1)15-12-11-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUFKEGMFFPMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20224786 | |
| Record name | Piperidine, 1-(2-phenoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20224786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74-41-9 | |
| Record name | 1-(2-Phenoxyethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-(2-phenoxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-(2-phenoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20224786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
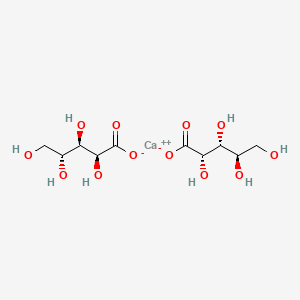
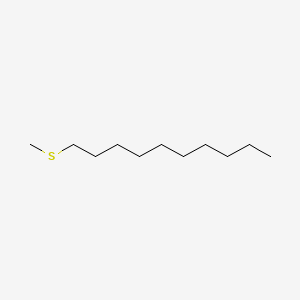




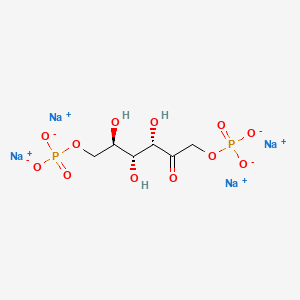
![2-[4-(Tert-pentyl)phenoxy]phenylamine](/img/structure/B1360142.png)


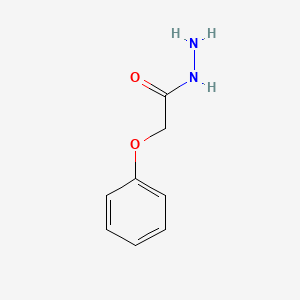
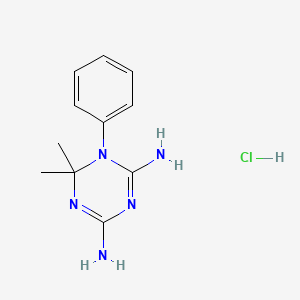
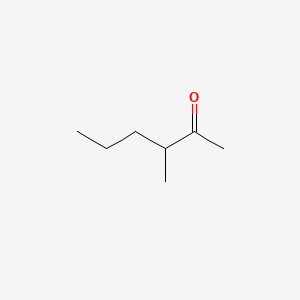
![N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1360153.png)
